![molecular formula C11H20BClO2 B140205 2-[(E)-5-chloropent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 154820-95-8](/img/structure/B140205.png)
2-[(E)-5-chloropent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
The compound 2-[(E)-5-chloropent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical of interest in synthetic organic chemistry, particularly in the context of building blocks for complex molecule construction. While the provided papers do not directly discuss this compound, they do provide insights into related compounds that can help infer some of its characteristics.
Synthesis Analysis
The synthesis of related compounds, such as 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane, involves palladium-catalyzed Suzuki–Miyaura cross-coupling reactions. This method is highly selective and allows for the construction of 1-substituted (E)-buta-1,3-dienes, indicating that similar strategies could potentially be applied to synthesize the compound .
Molecular Structure Analysis
Although the exact molecular structure analysis of 2-[(E)-5-chloropent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not provided, the structure of related compounds suggests that it would possess a vinylboronate pinacol ester moiety, which is known for its chemoselectivity in cross-coupling reactions .
Chemical Reactions Analysis
The chemical reactivity of similar compounds, such as 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, has been studied in the context of quantitative 31P NMR analysis. These compounds are used as reagents for the determination of hydroxyl groups in complex molecules like lignins . This suggests that the compound of interest may also be useful in analytical applications or as a reagent in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-[(E)-5-chloropent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are not directly discussed in the provided papers. However, the properties of similar compounds, such as 2-fluoro-4,4,5,5-tetramethyl-1,3-dioxolane, which has been used to determine rate constants for ion pair formations, suggest that the compound may also have interesting properties in solution that could be relevant for physical organic chemistry studies .
Scientific Research Applications
Stereoselective Synthesis
Ketone-derived enol borates, including those with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane unit, are stable compounds used in stereoselective syntheses. They can be prepared via borylation of lithium enolates or oxidation of vinylboronates and are known to add to aldehydes in a stereoconvergent reaction, leading to syn-aldols (Hoffmann, Ditrich, & Fröch, 1987).
Inhibitory Activity Against Serine Proteases
Certain derivatives of 4,4,5,5-tetramethyl-[1,3,2]dioxaborolane exhibit inhibitory activity against serine proteases, including thrombin. These compounds, studied both in solid state and in solution, display minimal coordination between sulfur-boron and nitrogen-boron (Spencer et al., 2002).
Dehydrogenative Borylation
The treatment of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with vinylarenes, in the presence of specific catalysts like rhodium and ruthenium, leads to regio- and stereodefined (E)-2-arylethenylboronates. This process, known as dehydrogenative borylation, yields high-quality products (Murata et al., 2002).
Organometallic Complexes
This chemical is also used in the creation of novel organometallic complexes. For example, chlorobis(cyclopentadienyl)[1-(1,3,2-dioxaborinane-2-yl)hexyl]zirconium(IV) represents a new class of 1,1-bimetallics of boron and zirconium (Zheng et al., 1996).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[(E)-5-chloropent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BClO2/c1-10(2)11(3,4)15-12(14-10)8-6-5-7-9-13/h6,8H,5,7,9H2,1-4H3/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHBHADHHWPOFL-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101151419 | |
| Record name | 2-[(1E)-5-Chloro-1-penten-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101151419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-5-Chloro-1-penten-1-ylboronic acid pinacol ester | |
CAS RN |
126688-98-0 | |
| Record name | 2-[(1E)-5-Chloro-1-penten-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126688-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(1E)-5-Chloro-1-penten-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101151419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine](/img/structure/B140123.png)
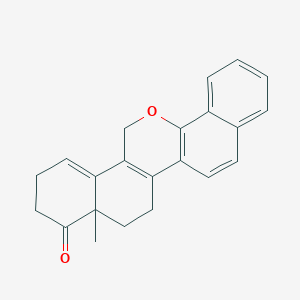
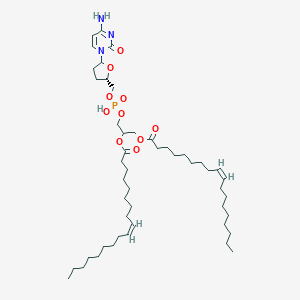
![7-methyl-5-nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B140135.png)
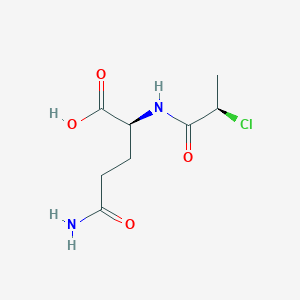
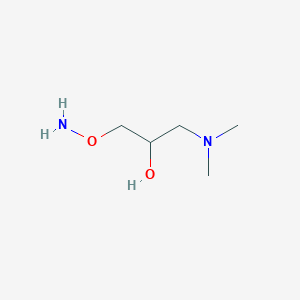
![(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid](/img/structure/B140145.png)
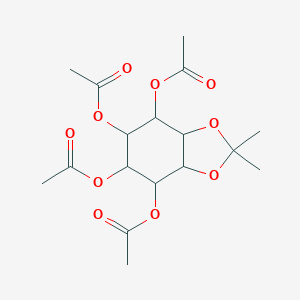
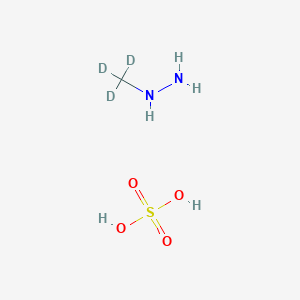
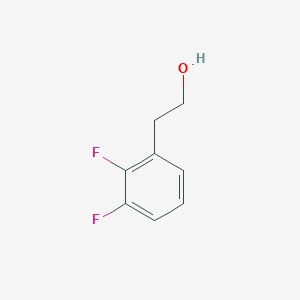
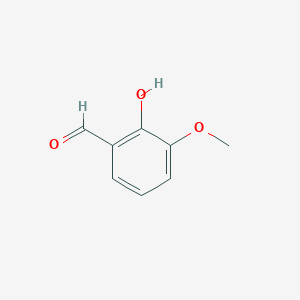
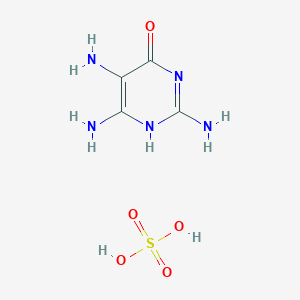
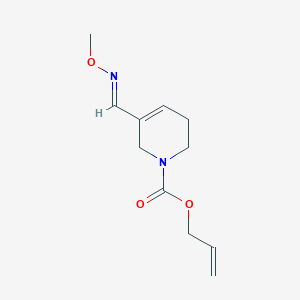
![tert-butyl N-[2-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]ethyl]carbamate](/img/structure/B140157.png)